n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

Catalog No.
S704818
CAS No.
6334-25-4
M.F
C14H28N2O6
M. Wt
320.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

CAS Number

6334-25-4

Product Name

n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide

Molecular Formula

C14H28N2O6

Molecular Weight

320.38 g/mol

InChI

InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2

InChI Key

OKRNLSUTBJUVKA-UHFFFAOYSA-N

SMILES

C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO

Canonical SMILES

C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO

Chelating Agent:

n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide exhibits chelating properties, meaning it can form stable complexes with metal ions. This property makes it a valuable tool in various scientific research applications. For instance, a study published in the journal "Dalton Transactions" describes its use in preparing a palladium-based complex as a catalyst for the Suzuki-Miyaura reaction, a widely used organic coupling reaction in organic synthesis [].

N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide is a synthetic organic compound classified as a fatty amide. Its molecular formula is C₁₄H₂₈N₂O₆, and it has a molecular weight of approximately 320.39 g/mol. This compound features four hydroxyethyl groups attached to an adipamide backbone, which is derived from adipic acid. The presence of hydroxyl groups enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and materials science .

The compound is typically a solid at room temperature, with a melting point ranging from 126.0 to 130.0 °C and a predicted boiling point of approximately 607.7 °C . Its density is recorded at around 1.239 g/cm³, indicating its relatively high mass compared to its volume .

Due to its functional groups:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which can be useful in creating more complex molecules.
  • Amidation: The amide linkages in the structure allow for further reactions with amines or acids, potentially leading to the formation of new amide bonds.
  • Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, breaking down into its constituent parts.

These reactions are essential for synthesizing derivatives that may have enhanced properties or specific functionalities for industrial applications.

The synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide typically involves the following steps:

  • Starting Materials: The synthesis begins with adipic acid and 2-aminoethanol as primary reactants.
  • Formation of Adipamide: Adipic acid is reacted with ammonia or an amine to form adipamide.
  • Hydroxylation: The adipamide is then reacted with 2-aminoethanol under controlled conditions (usually involving heating and possibly a catalyst) to introduce the hydroxyethyl groups.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity.

This multi-step synthesis allows for the precise control over the functionalization of the adipamide backbone.

N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide has several potential applications:

  • Surfactants: Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), it can be used as a surfactant in various formulations.
  • Polymer Additives: It may serve as an additive in polymer chemistry to enhance properties such as flexibility and thermal stability.
  • Biomedical

Interaction studies involving N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide are essential for understanding its behavior in biological systems and materials science. Preliminary studies indicate that it may interact with proteins and lipids due to its fatty amide structure, which could influence cell signaling pathways or membrane dynamics. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-DiethyladipamideC₁₂H₂₃N₂O₂Contains two ethyl groups instead of four hydroxyethyl groups
N,N,N',N'-TetrahydroxybutyladipamideC₁₄H₂₈N₂O₈Features four hydroxybutyl groups; higher hydrophilicity
N,N,N',N'-TetramethyladipamideC₁₄H₂₈N₂O₂Contains four methyl groups; lower solubility compared to tetrakis(2-hydroxyethyl) derivative
N,N-Bis(2-hydroxyethyl)adipamideC₁₂H₂₄N₂O₄Has two hydroxyethyl groups; less complex than tetrakis derivative

The uniqueness of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide lies in its specific combination of four hydroxyethyl groups attached to an adipamide backbone, which enhances both its solubility and potential reactivity compared to other similar compounds. This structural feature contributes significantly to its applications across various fields, including materials science and biotechnology.

The synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide primarily relies on nucleophilic acylation reactions between adipic acid derivatives and ethanolamine compounds [1]. The most widely employed synthetic route involves the reaction of dimethyl adipate with diethanolamine through a transesterification mechanism [2]. This approach represents a significant advancement over traditional methods that utilized adipic acid directly, as the ester derivatives provide enhanced reactivity and improved reaction kinetics [1].

The reaction mechanism proceeds through a nucleophilic attack of the nitrogen lone pair electrons in diethanolamine on the carbonyl carbon of dimethyl adipate [3]. This process follows the classical nucleophilic acyl substitution pathway, where the methoxy group serves as the leaving group [3]. The reaction can be represented as a two-step process: initial formation of a tetrahedral intermediate followed by elimination of methanol to yield the desired amide product [4].

Reaction conditions significantly influence the efficiency and yield of the nucleophilic acylation process [2]. Optimal temperature ranges have been established between 90-100°C, which provides sufficient thermal energy for the reaction while minimizing side reactions and thermal degradation [2]. The molar ratio of reactants represents a critical parameter, with dimethyl adipate to diethanolamine ratios of 1:2 to 1:2.5 demonstrating optimal conversion rates [2].

ParameterOptimal RangeEffect on Yield
Temperature90-100°CYields >80% at optimal temperature [2]
Molar Ratio (Dimethyl adipate:Diethanolamine)1:2 to 1:2.5Maximum conversion at 1:2.5 ratio [2]
Reaction Time3-5 hoursComplete conversion achieved [2]
Methanol RemovalContinuous vacuum distillationDrives equilibrium forward [2]

The reaction kinetics exhibit second-order behavior with respect to both reactants, indicating that the rate-determining step involves the nucleophilic attack on the carbonyl carbon [5]. Studies have demonstrated that methanol removal through vacuum distillation significantly enhances the reaction rate by shifting the equilibrium toward product formation [6]. This approach enables yields exceeding 98% under optimized conditions with recycled mother liquor [2].

Alternative synthetic routes have been investigated, including the direct reaction of adipic acid with ethanolamine derivatives [7]. However, these methods typically require harsher reaction conditions and result in lower yields due to the poor leaving group ability of hydroxyl groups compared to methoxy groups [7]. The two-step process involving initial conversion of adipic acid to its acid chloride derivative followed by amidation has also been explored, but this approach introduces additional synthetic complexity and generates stoichiometric waste [8].

Catalytic Systems for Improved Reaction Efficiency

The development of efficient catalytic systems has emerged as a crucial factor in optimizing the synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide [9]. Solid alkali catalysts have demonstrated remarkable effectiveness in accelerating the transesterification reaction between dimethyl adipate and diethanolamine [2]. Potassium hydroxide and sodium hydroxide represent the most commonly employed basic catalysts, with potassium hydroxide showing superior performance in terms of reaction rate enhancement [2].

The catalytic mechanism involves deprotonation of the amino groups in diethanolamine, generating more nucleophilic amide anions that readily attack the electrophilic carbonyl carbon [4]. This activation significantly reduces the energy barrier for the nucleophilic acylation step [4]. Optimal catalyst loading has been established at pH values greater than 10, typically achieved through addition of 1-2 kilograms of solid potassium hydroxide per batch [2].

Solid acid catalysts have also been investigated for continuous-flow dehydrative amidation processes [9]. Molybdenum oxide-supported zirconium-tin mixed metal oxides have shown high performance for reactions between aliphatic carboxylic acids and aliphatic amines [9]. These heterogeneous catalysts offer advantages including easy recovery, recyclability, and suitability for continuous processing operations [9].

Catalyst TypeLoadingTemperatureConversion RateRecovery Efficiency
Potassium hydroxidepH 10-1490-100°C>95% in 3-5 hours [2]Not applicable
Molybdenum oxide-ZrSn7% w/w323 KHigh space-time yields [9]>90% recovery [8]
Phenylboronic acid (supported)VariableRoom temperature to 60°CWide substrate applicability [8]Easy filtration recovery [8]

Arylboronic acid catalysts have emerged as highly effective systems for direct amidation reactions [8]. These catalysts operate through formation of reactive double acyl-bridged intermediates that facilitate amide bond formation under mild conditions [8]. Solid-supported arylboronic acid catalysts prepared through co-polymerization with styrene and divinylbenzene have demonstrated superior reactivity compared to homogeneous phenylboronic acid systems [8].

The development of cooperative catalytic effects has been observed in heterogeneous systems, where multiple active sites work synergistically to enhance reaction efficiency [8]. These effects result in higher conversion rates and improved selectivity compared to single-component catalytic systems [8]. Process Analytical Technology implementation allows real-time monitoring of critical parameters, ensuring optimal catalyst performance throughout the reaction [10].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide presents numerous technical and operational challenges [10]. Process optimization and reproducibility represent primary concerns, as variations in equipment design, material properties, and process dynamics can significantly impact product quality and yield [10]. Heat and mass transfer characteristics differ substantially between small laboratory vessels and large industrial reactors, potentially compromising reaction efficiency [10].

Temperature control emerges as a critical challenge in large-scale operations [10]. Industrial reactors require sophisticated heating and cooling systems to maintain the optimal temperature range of 90-100°C while preventing hot spots that could lead to thermal degradation [2]. The exothermic nature of the amidation reaction necessitates precise heat removal systems to prevent temperature excursions [6]. Computational fluid dynamics modeling has become essential for optimizing mixing patterns and heat transfer in large-scale vessels [10].

Methanol removal represents another significant industrial challenge [2]. Continuous vacuum distillation systems must be designed to handle large volumes of methanol vapor while maintaining optimal reaction conditions [2]. The recovered methanol requires purification to achieve purity levels exceeding 99% for recycling back into the process [2]. This creates additional complexity in terms of distillation column design and energy integration [11].

Challenge CategorySpecific IssuesIndustrial Solutions
Heat TransferTemperature uniformity in large vesselsAdvanced mixing systems, multiple heating zones [10]
Mass TransferMethanol removal efficiencyContinuous vacuum distillation with heat integration [2]
Process ControlReal-time monitoringProcess Analytical Technology implementation [10]
Product RecoveryCrystal formation and separationOptimized crystallization conditions, centrifugal separation [2]

Raw material handling and storage present additional complexities at industrial scale [12]. Dimethyl adipate and diethanolamine require specialized storage conditions to prevent degradation and maintain purity [12]. Powder handling systems become necessary when transitioning from liquid to solid raw materials at larger scales, introducing contamination risks that must be carefully managed [12]. Single-use powder handling technologies have been developed to minimize cross-contamination and improve operator safety [12].

Quality control and regulatory compliance add further layers of complexity to industrial production [10]. Good Manufacturing Practices must be implemented throughout the scale-up process, requiring extensive documentation and validation procedures [10]. Quality by Design frameworks have been adopted to ensure consistent product quality while maintaining regulatory compliance [10]. These approaches emphasize understanding fundamental process relationships and implementing robust control strategies [10].

Solvent recovery and waste minimization have become increasingly important considerations in industrial operations [2]. Mother liquor recycling systems enable significant improvements in overall process yield, with recycled streams achieving conversion rates up to 98% [2]. However, accumulation of impurities in recycled streams requires careful monitoring and periodic purge operations [2]. Environmental considerations have driven the development of closed-loop systems that minimize waste generation and reduce environmental impact [13].

XLogP3

-2.9

UNII

7RNP0P8G1O

GHS Hazard Statements

Aggregated GHS information provided by 335 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 158 of 335 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 177 of 335 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6334-25-4

Wikipedia

N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide

Dates

Modify: 2023-08-15

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